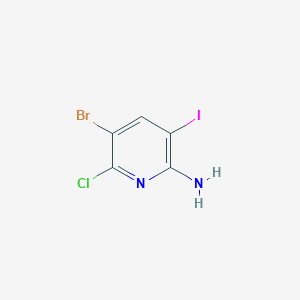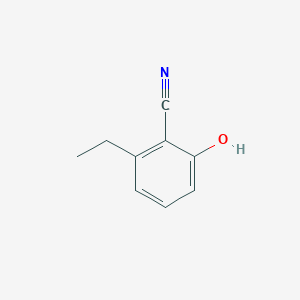![molecular formula C6H16Cl2N2 B1375743 [(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride CAS No. 1401426-20-7](/img/structure/B1375743.png)
[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride
Overview
Description
[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride, also known as 1-amino-cyclopropyl-dimethyl-ammonium chloride, is an organic compound commonly used in laboratory experiments. It is a colorless, water-soluble compound with a molar mass of 247.68 g/mol. It is an important building block in organic synthesis due to its ability to form strong hydrogen bonds with other molecules. Additionally, it is used in a variety of scientific research applications due to its ability to act as a chelating agent and its ability to form complexes with metal ions.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Ethynyl-extended Aminocyclopropanecarboxylic Acid : A study by Kozhushkov et al. (2010) described the synthesis of 1-ethynylcyclopropylamine, a derivative of [(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride. This compound was further converted into a new ethynyl-extended 1-aminocyclopropanecarboxylic acid, highlighting its utility in organic synthesis (Kozhushkov et al., 2010).
Formation of Methylaminocarbyne : Kang and Trenary (2002) investigated the surface chemistry of dimethylamine, a related compound, on Pt(111) surfaces. They found that it forms methylaminocarbyne at elevated temperatures, demonstrating the potential for complex surface reactions involving similar compounds (Kang & Trenary, 2002).
Applications in Medicinal Chemistry
Synthesis of Heterocyclic Compounds : A study by Prajapati and Thakur (2005) explored the reactions of 6-[(dimethylamino)methylene]aminouracil, showing its potential for synthesizing novel pyrimido[4,5-d]pyrimidine derivatives. These findings indicate the relevance of dimethylamine derivatives in creating bioactive heterocyclic compounds (Prajapati & Thakur, 2005).
Antitumor Activity of Platinum Complexes : Research by Ruiz et al. (2006) on Pd(II) and Pt(II) complexes with dimethylamine derivatives revealed significant antitumor activity, suggesting potential applications in cancer therapy (Ruiz et al., 2006).
Chemical Behavior and Analysis
Exploring Chemical Fragmentation : Kanawati, Harir, and Schmitt‐Kopplin (2009) examined the fragmentation behavior of diuron anion, a phenyl urea herbicide, which involves dimethylamine elimination. This research contributes to understanding the chemical behavior of similar compounds in analytical chemistry (Kanawati, Harir, & Schmitt‐Kopplin, 2009).
Chromatographic Analysis : A study by Bobrov, Van'kova, and Sul'din (2000) focused on the chromatographic behavior of aminostigmine, a compound structurally related to dimethylamine derivatives. This research highlights the importance of such compounds in chromatographic analysis and drug quantification (Bobrov, Van'kova, & Sul'din, 2000).
properties
IUPAC Name |
1-[(dimethylamino)methyl]cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)5-6(7)3-4-6;;/h3-5,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGFVZLTXSTRAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride | |
CAS RN |
1401426-20-7 | |
| Record name | 1-[(dimethylamino)methyl]cyclopropan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate](/img/structure/B1375669.png)




![Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1375678.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B1375680.png)